![molecular formula C11H19NS B13971871 (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol is a chemical compound characterized by its unique spirocyclic structure. This compound features a cyclopropyl group attached to a spiro[3.4]octane ring system, which is further connected to a methanethiol group. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves multi-step organic synthesis techniques. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the cyclopropyl and methanethiol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological targets. Its spirocyclic structure may also impart specific biological activities, making it a candidate for drug discovery and development.
Medicine
In medicine, (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- (6-Isopropyl-6-azaspiro[3.4]oct-2-yl)methanethiol
- 6-azaspiro[3.4]octan-2-ylmethanol
Uniqueness
Compared to similar compounds, (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanethiol stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
(6-cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C11H19NS/c13-7-9-5-11(6-9)3-4-12(8-11)10-1-2-10/h9-10,13H,1-8H2 |
InChI Key |
WCNSZTACBIXOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CC(C3)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)
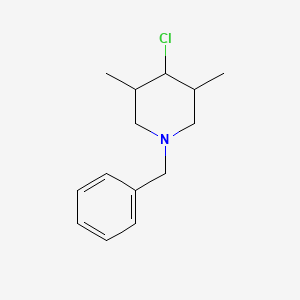
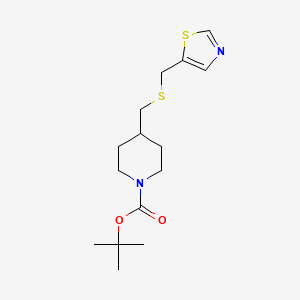
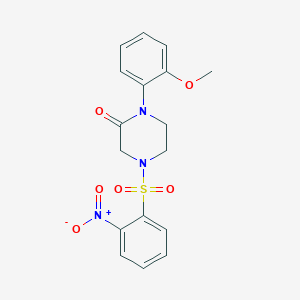


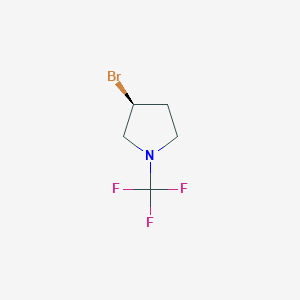
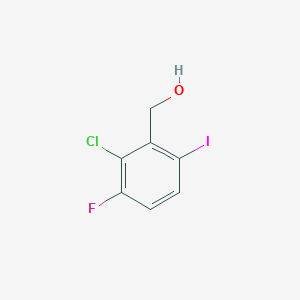
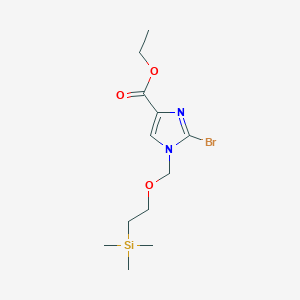
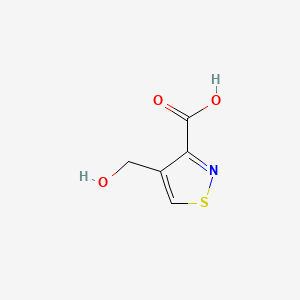
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
